4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one
Overview
Description
4-Methoxy-5,8,8-trimethylbicyclo[321]oct-3-en-2-one is a complex organic compound characterized by its bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the methoxy and ketone groups. Common synthetic routes include:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization reactions.
Functional Group Modifications: Introduction of the methoxy group via methylation reactions and the ketone group through oxidation processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding carboxylic acid derivatives.
Reduction: Reduction of the ketone group to form alcohols.
Substitution Reactions: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
4-Methoxy-5,8,8-trimethylbicyclo[3.2.2]oct-3-en-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one is unique due to its specific structural features and functional groups. Similar compounds include:
Bicyclo[3.2.1]octane derivatives: Compounds with similar bicyclic structures but different functional groups.
Methoxy-substituted ketones: Compounds with methoxy groups and ketone functionalities but different core structures.
These compounds may exhibit different chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-11(2)8-5-6-12(11,3)10(14-4)7-9(8)13/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDCVGRTTTUHPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=CC2=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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